molecular formula C21H15FN2O2 B2362042 1-[(3-fluorophenyl)methyl]-4-(naphthalen-1-yl)-1,2,3,4-tetrahydropyrazine-2,3-dione CAS No. 898419-14-2

1-[(3-fluorophenyl)methyl]-4-(naphthalen-1-yl)-1,2,3,4-tetrahydropyrazine-2,3-dione

Cat. No.: B2362042
CAS No.: 898419-14-2
M. Wt: 346.361
InChI Key: HLVRIWZTXOYZTJ-UHFFFAOYSA-N
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Description

1-[(3-fluorophenyl)methyl]-4-(naphthalen-1-yl)-1,2,3,4-tetrahydropyrazine-2,3-dione is a complex organic compound that belongs to the class of pyrazine derivatives This compound is characterized by the presence of a fluorophenyl group, a naphthyl group, and a pyrazine-2,3-dione core

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-[(3-fluorophenyl)methyl]-4-(naphthalen-1-yl)-1,2,3,4-tetrahydropyrazine-2,3-dione typically involves multi-step organic reactions. One common method includes the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds. This reaction involves the coupling of an aryl halide with an organoboron compound in the presence of a palladium catalyst . The reaction conditions are generally mild and can be carried out at room temperature.

Industrial Production Methods: Industrial production of this compound may involve optimizing the Suzuki–Miyaura coupling reaction for large-scale synthesis. This includes the use of less toxic reagents and solvents, as well as improved yields through process optimization .

Chemical Reactions Analysis

Types of Reactions: 1-[(3-fluorophenyl)methyl]-4-(naphthalen-1-yl)-1,2,3,4-tetrahydropyrazine-2,3-dione undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce alcohols or amines .

Scientific Research Applications

1-[(3-fluorophenyl)methyl]-4-(naphthalen-1-yl)-1,2,3,4-tetrahydropyrazine-2,3-dione has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 1-[(3-fluorophenyl)methyl]-4-(naphthalen-1-yl)-1,2,3,4-tetrahydropyrazine-2,3-dione involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit certain enzymes involved in disease pathways, leading to therapeutic effects .

Comparison with Similar Compounds

Properties

IUPAC Name

1-[(3-fluorophenyl)methyl]-4-naphthalen-1-ylpyrazine-2,3-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H15FN2O2/c22-17-8-3-5-15(13-17)14-23-11-12-24(21(26)20(23)25)19-10-4-7-16-6-1-2-9-18(16)19/h1-13H,14H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HLVRIWZTXOYZTJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=CC=C2N3C=CN(C(=O)C3=O)CC4=CC(=CC=C4)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H15FN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

346.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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